molecular formula C10H12N4O3S B2646116 Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 922128-55-0

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No. B2646116
CAS RN: 922128-55-0
M. Wt: 268.29
InChI Key: XESKAUUFKQBOMQ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidines are a class of compounds that have been studied for their various biological activities . They are nitrogen-containing heterocycles that have found applications in medicinal chemistry .


Synthesis Analysis

Different methods have been developed to synthesize these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis often starts from aminotriazoles and pyrimidines .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[4,3-a]pyrimidine scaffold is relatively simple, yet it has proved to be remarkably versatile . It is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Chemical Reactions Analysis

The reactivity of these derivatives depends on the choice of substituents . They have been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Anomalous Cyclization in Synthetic Chemistry

Studies have shown that structural modifications of certain hydrazones derived from ethyl acetoacetate, involving methylation at the N3 atom, can lead to anomalous cyclization yielding [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves a specific cleavage of the aliphatic fragment in the substrate with subsequent rearrangement of a carbene-like intermediate, showcasing a unique pathway in synthetic organic chemistry (Erkin & Krutikov, 2007).

Supercritical Fluids in Synthesis

The use of supercritical carbon dioxide as a reaction medium has been explored for the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®. This approach highlights the potential of supercritical fluids in facilitating solvent-free conditions and enhancing reaction efficiencies (Baklykov et al., 2019).

Metal Coordination Complexes and Antioxidant Activity

Research into Cu(II) coordination complexes derived from related pyrimidine compounds has unveiled solvent-induced polymorphism and detailed their antioxidant properties. Such studies contribute to understanding the interactions between metal ions and heterocyclic ligands, with implications for designing metal-based drugs and antioxidants (Chkirate et al., 2020).

Molecular Docking and Cancer Treatment Potential

Molecular docking analyses have been applied to similar triazolopyrimidine derivatives to assess their binding affinity towards cancer-related targets. This research demonstrates the potential of these compounds in cancer treatment, emphasizing the role of computational studies in drug discovery (Sert et al., 2020).

Mechanism of Action

Compounds containing the 1,2,4-triazolo[4,3-a]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral and anti-inflammatory activities . They might also be suitable as antiviral and anti-infective drugs .

Future Directions

Given their wide range of biological activities, 1,2,4-triazolo[4,3-a]pyrimidines are promising candidates for the development of new therapeutic agents . Future research will likely focus on optimizing their structures to improve their efficacy and safety profiles.

properties

IUPAC Name

methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-6-4-7(15)11-9-12-13-10(14(6)9)18-5-8(16)17-2/h4H,3,5H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESKAUUFKQBOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

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